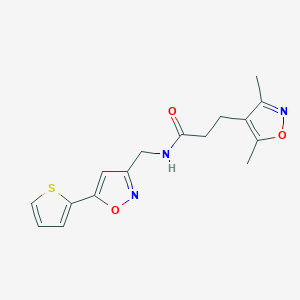

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide

Description

3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a heterocyclic compound featuring two isoxazole rings and a thiophene moiety linked via a propanamide backbone. The 3,5-dimethylisoxazole group contributes to steric and electronic modulation, while the thiophene-substituted isoxazole introduces aromatic and sulfur-based reactivity. Its molecular formula is inferred as C₁₆H₁₆N₄O₃S, with a molecular weight of 344.39 g/mol (calculated). The compound’s design aligns with trends in medicinal chemistry, where hybrid heterocycles are explored for enhanced binding and metabolic stability .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10-13(11(2)21-18-10)5-6-16(20)17-9-12-8-14(22-19-12)15-4-3-7-23-15/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOFTUPMADCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thiophen-2-ylisoxazole-3-methylamine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole or thiophene rings can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted isoxazoles or thiophenes.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include derivatives from (7c–7f) and pesticidal propanamides from . Key comparisons are summarized below:

Key Observations :

- Heterocyclic Diversity : The target compound’s dual isoxazole-thiophene system contrasts with thiazole-oxadiazole hybrids (7c–7f) and chlorinated phenylpropanamides (). Thiophene’s π-electron richness may enhance binding to aromatic receptors compared to sulfur-free analogs .

- Molecular Weight : The target compound (344 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol), whereas pesticidal propanamides (e.g., propanil) are smaller, reflecting their agrochemical roles .

- Thermal Stability : compounds exhibit melting points up to 178°C, suggesting crystallinity from hydrogen-bonding sulfanyl and amide groups. The target compound’s stability remains uncharacterized but may benefit from rigid isoxazole-thiophene stacking .

Functional Group Analysis

- Amide Backbone : Shared with 7c–7f and pesticidal propanamides, this group enables hydrogen bonding and metabolic resistance. However, the target’s branched methyl groups (3,5-dimethylisoxazole) may hinder hydrolysis compared to linear analogs .

- Sulfur Motifs : The thiophene in the target compound differs from the sulfanyl (-S-) linker in 7c–7f. Sulfanyl groups can act as hydrogen-bond acceptors, while thiophene’s aromaticity may favor π-π interactions in biological targets .

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Table 1: Structural Overview

| Component | Details |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄OS |

| Molecular Weight | 344.44 g/mol |

| Functional Groups | Isoxazole, Thiophene, Amide |

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.

- Anticancer Properties : Some studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast and lung cancers.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.

Study 1: Antimicrobial Activity

A study published in 2022 evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory properties. The results demonstrated a reduction in edema and inflammatory markers (e.g., TNF-α) by approximately 50% compared to control groups.

Study 3: Anticancer Activity

A recent investigation focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant decrease in cell viability (70% inhibition at 100 µM concentration) and induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.